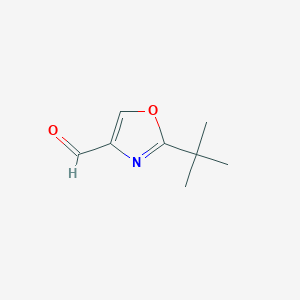![molecular formula C13H21NO B13903866 [5-Methyl-2-(2-methylbutylamino)phenyl]methanol](/img/structure/B13903866.png)
[5-Methyl-2-(2-methylbutylamino)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Methyl-2-(2-methylbutylamino)phenyl]methanol is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group, a butylamino group, and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-2-(2-methylbutylamino)phenyl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl ring followed by the introduction of the butylamino group through nucleophilic substitution. The final step involves the reduction of a carbonyl group to form the methanol group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
[5-Methyl-2-(2-methylbutylamino)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the methanol group.
Substitution: The butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the methanol group.
Aplicaciones Científicas De Investigación
[5-Methyl-2-(2-methylbutylamino)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [5-Methyl-2-(2-methylbutylamino)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- [5-Methyl-2-(2-methylbutylamino)phenyl]ethanol
- [5-Methyl-2-(2-methylbutylamino)phenyl]propanol
Uniqueness
Compared to similar compounds, [5-Methyl-2-(2-methylbutylamino)phenyl]methanol has unique structural features that influence its chemical reactivity and biological activity. The presence of the methanol group, in particular, plays a crucial role in its interactions with other molecules and its overall properties.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
[5-methyl-2-(2-methylbutylamino)phenyl]methanol |
InChI |
InChI=1S/C13H21NO/c1-4-10(2)8-14-13-6-5-11(3)7-12(13)9-15/h5-7,10,14-15H,4,8-9H2,1-3H3 |
Clave InChI |
QJVMJFXQNXRNKW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CNC1=C(C=C(C=C1)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


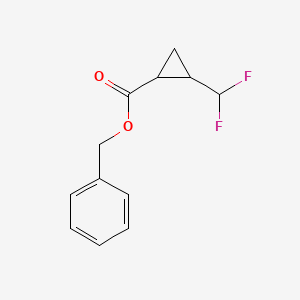
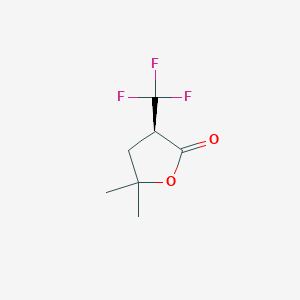
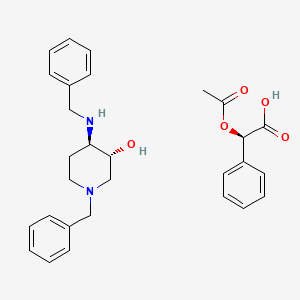


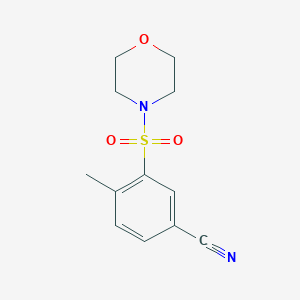
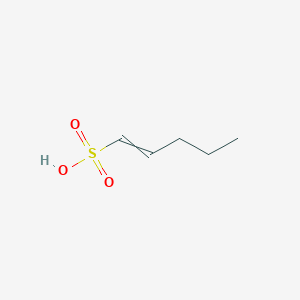
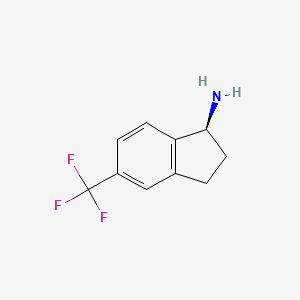
![(1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13903852.png)

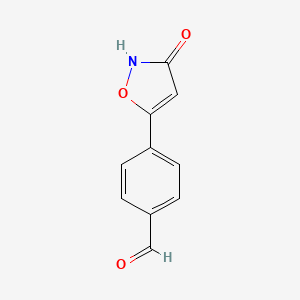
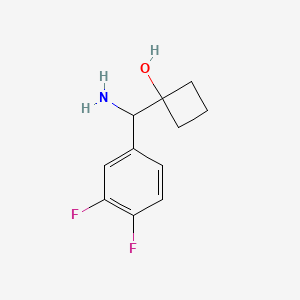
![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B13903859.png)
